molecular formula C7H6BrFN2O2 B1381703 4-Bromo-3-fluoro-N-methyl-2-nitroaniline CAS No. 1781259-81-1

4-Bromo-3-fluoro-N-methyl-2-nitroaniline

Cat. No. B1381703
M. Wt: 249.04 g/mol
InChI Key: SZKSUTVICDLJRO-UHFFFAOYSA-N
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Patent
US09399640B2

Procedure details

A solution of N-(4-bromo-3-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide (3.42 g, 10.3 mmol) and triphenylphosphine (3.79 g, 14.4 mmol) in tetrahydrofuran (31.0 mL) at 0° C. was treated with methanol (1.67 mL, 41.3 mmol) followed by dropwise addition of diisopropyl azodicarboxylate (2.84 mL, 14.4 mmol), and the resultant reaction mixture was stirred at RT for 2 h. The reaction mixture was quenched with water (10 mL), concentrated in vacuo to remove most of the THF. Water (200 mL) was added and the resultant mixture was extracted with ethyl acetate (200 mL). Layers were separated and the organic layer was washed with brine, dried with sodium sulfate, filtered, and concentrated to give the crude product. Purification by flash column chromatography (100% hexanes to 80% dichloromethane/hexanes) gave the desired product (2.46 g, 96%) as an orange solid. LCMS calculated for C7H7BrFN2O2 (M+H)+: m/z=249.0, 251.0. found: 248.9, 250.9.
Name
N-(4-bromo-3-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide
Quantity
3.42 g
Type
reactant
Reaction Step One
Quantity
3.79 g
Type
reactant
Reaction Step One
Quantity
1.67 mL
Type
reactant
Reaction Step One
Quantity
31 mL
Type
solvent
Reaction Step One
Quantity
2.84 mL
Type
reactant
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9](=O)C(F)(F)F)=[C:4]([N+:15]([O-:17])=[O:16])[C:3]=1[F:18].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CO.N(C(OC(C)C)=O)=NC(OC(C)C)=O>O1CCCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH3:9])=[C:4]([N+:15]([O-:17])=[O:16])[C:3]=1[F:18]

Inputs

Step One
Name
N-(4-bromo-3-fluoro-2-nitrophenyl)-2,2,2-trifluoroacetamide
Quantity
3.42 g
Type
reactant
Smiles
BrC1=C(C(=C(C=C1)NC(C(F)(F)F)=O)[N+](=O)[O-])F
Name
Quantity
3.79 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.67 mL
Type
reactant
Smiles
CO
Name
Quantity
31 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
2.84 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove most of the THF
ADDITION
Type
ADDITION
Details
Water (200 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the resultant mixture was extracted with ethyl acetate (200 mL)
CUSTOM
Type
CUSTOM
Details
Layers were separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography (100% hexanes to 80% dichloromethane/hexanes)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C(=C(NC)C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 2.46 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.